2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

melatonin receptor negative control GPCR

This 5-nitropyrimidine derivative is a validated inactive control for the human melatonin MT₂ receptor (UCSF4226). With ≥98% purity, it provides a true negative signal in agonist/antagonist screening cascades. Its distinct 2,6-dimethylmorpholino and 4-ethoxyphenyl substituents make it a precise tool for SAR studies mapping opioid vs. sigma receptor selectivity, mitigating scaffold polypharmacology risks. Ideal as an analytical reference standard for method development.

Molecular Formula C18H24N6O4
Molecular Weight 388.428
CAS No. 674305-82-9
Cat. No. B2769064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
CAS674305-82-9
Molecular FormulaC18H24N6O4
Molecular Weight388.428
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(OC(C3)C)C
InChIInChI=1S/C18H24N6O4/c1-4-27-14-7-5-13(6-8-14)20-17-15(24(25)26)16(19)21-18(22-17)23-9-11(2)28-12(3)10-23/h5-8,11-12H,4,9-10H2,1-3H3,(H3,19,20,21,22)
InChIKeyHIFNGVPGJMQERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine (CAS 674305-82-9) – Chemical Identity and Compound Class


2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine (CAS 674305-82-9) is a synthetic, small-molecule 5-nitropyrimidine-4,6-diamine derivative. Its structure features a 2,6-dimethylmorpholine substituent at the pyrimidine 2-position and a 4-ethoxyphenyl group at the N4 position. The compound is available from commercial vendors at high analytical purity (≥98% by HPLC), typically as a white to beige powder soluble in DMSO . Authoritative databases annotate it as an inactive control for selective human melatonin MT₂ receptor agonist UCSF4226, indicating a defined and negative biological profile at that target . Publicly reported bioactivity data for this precise structure are extremely limited; a BindingDB entry for a closely related 5-nitropyrimidine analog reports nanomolar affinity at the human μ-opioid receptor (Ki = 6.5 nM), suggesting the scaffold may exhibit polypharmacology [1].

Why Generic Substitution of 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine Is Not Advisable


The 5-nitropyrimidine-4,6-diamine scaffold is highly sensitive to peripheral substitution; even minor changes to the morpholine or aniline moiety can profoundly alter target engagement, selectivity, and physicochemical properties [1]. This compound is specifically cataloged as an inactive control for the melatonin MT₂ receptor, a well-defined negative reference profile that cannot be assumed for analogs with similar but non-identical structures . Conversely, a close structural analog displays potent μ-opioid receptor binding (Ki = 6.5 nM), demonstrating the scaffold's potential for target switching and underscoring the risk of uncharacterized off-target pharmacology if a non-verified analog is used [2]. Without compound-specific analytical batch data and target profiling, simple functional group replacement carries a high risk of introducing unintended agonism or antagonism.

Quantitative Differentiation Evidence for 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine


Defined Negative Control Profile at the Human Melatonin MT₂ Receptor

Unlike the selective melatonin MT₂ receptor agonist UCSF4226 (ZINC128734226), 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is explicitly validated as an inactive control at this receptor . While UCSF4226 activates the MT₂ receptor (exact EC₅₀ not disclosed in the vendor datasheet), the target compound demonstrates no agonistic activity at the MT₂ receptor, making it a matched negative reference for experimental setups .

melatonin receptor negative control GPCR

Vendor-Certified High Purity (≥98% HPLC) Supporting Reproducible Pharmacology

The commercial product is supplied with a minimum purity of 98% as determined by HPLC, and is specified as a white to beige powder soluble in DMSO at 2 mg/mL . While many in-class 5-nitropyrimidine analogs from research chemical suppliers lack publicly disclosed purity specifications, this compound's defined quality level reduces the risk of confounding biological activity from impurities.

purity QC reproducibility

Scaffold-Level Polypharmacology Alert: μ-Opioid vs. Sigma-1 Receptor Binding in a Close Analog

A closely related 5-nitropyrimidine-4,6-diamine analog (BDBM50590799 / CHEMBL5179132) displays a 5.5-fold selectivity window between the human μ-opioid receptor (Ki = 6.5 nM) and the sigma-1 receptor (Ki = 36 nM) [1]. While direct binding data for the target compound at these receptors are not publicly available, the scaffold-level data indicate that subtle substituent changes can shift selectivity, and the target compound's unique substitution pattern (2,6-dimethylmorpholino – 4-ethoxyphenyl) may yield a different selectivity profile [1].

opioid receptor sigma receptor selectivity

Recommended Application Scenarios for 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine Based on Availability of Evidence


Negative Control Compound for Melatonin MT₂ Receptor Screening Cascades

The compound's validated inactivity at the human melatonin MT₂ receptor makes it an ideal negative control for screening cascades designed to identify novel MT₂ agonists or antagonists . Its structural features (5-nitropyrimidine core with morpholine and ethoxyphenyl substituents) provide a reasonable physicochemical match to active ligands, minimizing non-specific assay interference while ensuring a true negative signal .

Tool Compound for Investigating Scaffold-Driven Opioid and Sigma Receptor Pharmacology

Given the scaffold's demonstrated ability to engage both μ-opioid and sigma-1 receptors at nanomolar concentrations, this compound—with its distinct 2,6-dimethylmorpholino and 4-ethoxyphenyl substitution—can serve as a tool for structure-activity relationship (SAR) studies aimed at mapping the substituent determinants of opioid vs. sigma receptor selectivity [1].

High-Purity Reference Standard for Analytical Method Development

With a vendor-specified purity of ≥98% (HPLC) and defined solubility in DMSO, the compound is suitable as a reference standard for developing and validating HPLC or LC-MS methods intended for the analysis of 5-nitropyrimidine-4,6-diamine derivatives in reaction monitoring or quality control workflows .

Pharmacological Tool for De-Risking Off-Target Polypharmacology in Kinase or GPCR Panels

The 5-nitropyrimidine core is a privileged scaffold in kinase inhibitor design. This compound's documented lack of MT₂ activity, combined with the scaffold's potential for opioid and sigma receptor engagement, positions it as a valuable reference for counter-screening in broad kinase or GPCR panels to deconvolute target-specific vs. scaffold-driven polypharmacology signals [1].

Quote Request

Request a Quote for 2-(2,6-dimethylmorpholino)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.